molecular formula C12H19NO2 B1467092 [1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1251060-07-7

[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467092
CAS No.: 1251060-07-7
M. Wt: 209.28 g/mol
InChI Key: NELBFRPKEHEPQM-UHFFFAOYSA-N
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Description

[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol is a chemical compound of interest in organic and medicinal chemistry research. The structure suggests it is a functionalized pyrrolidine, a scaffold frequently investigated for its potential in drug discovery and as a building block for more complex molecules . The molecule incorporates two key substructures: a pyrrolidine ring with a hydroxymethyl group and a cyclohexene unit linked via an amide (carboxyl) bond . Pyrrolidine derivatives are known to be explored as modulators of biological targets, such as chemokine receptors . The cyclohex-3-ene-1-methanol moiety is a known chemical entity that serves as a versatile intermediate in organic synthesis . Researchers may value this specific compound for developing novel pharmacologically active agents or as a synthetic intermediate. The presence of both hydrogen bond donor/acceptor sites and a hydrophobic region within the same molecule can be useful for studying molecular interactions. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-9-10-6-7-13(8-10)12(15)11-4-2-1-3-5-11/h1-2,10-11,14H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELBFRPKEHEPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, with CAS number 1251060-07-7, is a compound of interest due to its potential biological activities. Its molecular formula is C12_{12}H19_{19}NO2_2, and it has a molecular weight of 209.28 g/mol. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

The compound features a cyclohexene moiety attached to a pyrrolidine ring, which may influence its biological interactions. The structure can be represented as follows:

SMILES O=C(C1CC=CCC1)N1CCC(CO)C1\text{SMILES }O=C(C1CC=CCC1)N1CCC(CO)C1

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

1. Antimicrobial Activity
Some studies have indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound might also possess similar properties.

2. Analgesic Properties
Research has pointed towards certain pyrrolidine derivatives displaying analgesic effects. Although specific studies on this compound are scarce, the structural similarities with known analgesics warrant further investigation into its pain-relieving capabilities.

3. Neuroprotective Effects
There is emerging evidence that compounds with a pyrrolidine structure may exert neuroprotective effects. This could be particularly relevant for conditions such as neurodegenerative diseases, where protecting neuronal integrity is crucial.

Example Study: Analgesic Properties

A notable study involving pyrrolidine derivatives demonstrated significant analgesic activity in animal models. The mechanism was attributed to the modulation of pain pathways, potentially through opioid receptors or other pain-related signaling pathways.

The synthesis of this compound typically involves multi-step organic reactions starting from cyclohexene derivatives and pyrrolidine precursors. The proposed mechanism of action for its biological activity may involve:

1. Enzyme Inhibition
The compound might interact with specific enzymes involved in metabolic pathways, leading to altered biological responses.

2. Receptor Modulation
Given its structural features, it could potentially bind to various receptors, influencing signaling pathways related to pain perception or microbial resistance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound’s unique cyclohexene carbonyl group distinguishes it from analogs with aromatic or aliphatic substituents. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Source
[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol* C₁₂H₁₇NO₂ 221.28 g/mol Cyclohexene carbonyl, hydroxymethyl Likely moderate polarity Calculated
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085) C₁₀H₁₃FN₂O 196.22 g/mol Fluoropyridinyl, hydroxymethyl Higher polarity, aromatic ring
(1-Benzylpyrrolidine-3,4-diyl)dimethanol C₁₃H₁₉NO₂ 221.30 g/mol Benzyl, dual hydroxymethyl Increased hydrophilicity
3-Cyclohexene-1-methanol C₇H₁₂O 112.17 g/mol Cyclohexene, hydroxymethyl Volatile, low molecular weight

*Estimated based on structural analysis.

  • Cyclohexene Carbonyl vs.
  • Benzyl-Substituted Analogs : The benzyl group in provides aromaticity and steric bulk, which may influence receptor binding compared to the target’s flexible cyclohexene.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize [1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach is typically used. First, the cyclohexene carbonyl group (e.g., 3-cyclohexene-1-carboxylic acid) is activated as an acyl chloride or mixed anhydride. This is then coupled to pyrrolidin-3-yl methanol via nucleophilic acyl substitution. Reaction optimization includes controlling temperature (0–25°C), using catalysts like DMAP, and inert atmospheres to prevent oxidation. Column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+) with deviations <5 ppm. Example: Calculated 390.0888 vs. observed 390.0883 .
  • ¹H NMR : Key signals include the cyclohexene proton (δ ~5.5–6.0 ppm, multiplet), pyrrolidine ring protons (δ ~3.2–3.3 ppm, m), and methanol -OH (δ ~1.5–2.0 ppm, broad). Assignments should match predicted splitting patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow GHS safety phrases S23 ("Avoid inhalation") and S24/25 ("Avoid skin contact"). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound?

  • Methodology : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by energy minimization (MMFF94 force field). Dock into protein active sites (e.g., enzymes with hydrophobic pockets). Validate predictions with in vitro assays (e.g., IC₅₀ determination for enzyme inhibition) .

Q. What strategies address stereochemical challenges during the synthesis of this compound?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization or coupling steps to control pyrrolidine ring conformation .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?

  • Methodology :

  • Functional Group Variation : Replace the cyclohexene moiety with other cyclic ketones (e.g., cyclopentene) and assess IC₅₀ shifts.
  • Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to identify critical hydrogen-bonding or hydrophobic interactions .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

  • Methodology :

  • Kinetic Assays : Monitor NADH consumption in bacterial biotin carboxylase systems (see pyridopyrimidine inhibitors in ).
  • Fluorescence Polarization : Track binding to fluorescently labeled enzyme targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
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[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol

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